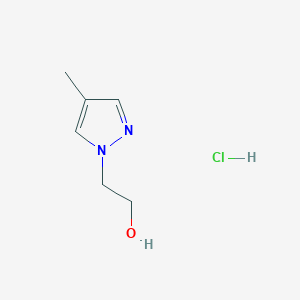

2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride

Description

Properties

IUPAC Name |

2-(4-methylpyrazol-1-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c1-6-4-7-8(5-6)2-3-9;/h4-5,9H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMKHDQXTDXHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609395-63-2, 1006469-41-5 | |

| Record name | 1H-Pyrazole-1-ethanol, 4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)ethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting 2-(4-Methyl-1H-pyrazol-1-YL)ethanol is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.

Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of 2-(4-Methyl-1H-pyrazol-1-YL)acetaldehyde or 2-(4-Methyl-1H-pyrazol-1-YL)acetone.

Reduction: Formation of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol or 2-(4-Methyl-1H-pyrazol-1-YL)ethylamine.

Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research has indicated that derivatives of pyrazolone, including 2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride, exhibit significant anti-inflammatory and analgesic activities. A study highlighted the synthesis of novel pyrazolone derivatives which showed promising results in reducing inflammation and pain with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone .

Table 1: Summary of Anti-inflammatory Activities of Pyrazolone Derivatives

| Compound | Activity Type | Observations |

|---|---|---|

| This compound | Anti-inflammatory | Effective with minimal side effects |

| 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one | Analgesic | High efficacy in pain relief |

| 1-(4-Chlorophenyl)-4-((dimethylamino)methyl)-3-methyl-1H-pyrazol-5(4H)-one | Anti-inflammatory | Good GIT tolerance |

Neuropharmacology

The compound has also been investigated for its potential as an allosteric modulator of G protein-coupled receptors (GPCRs), which are critical targets in the treatment of central nervous system disorders. The modulation of GPCRs can lead to innovative therapeutic strategies for conditions such as anxiety, depression, and schizophrenia .

Building Block for Synthesis

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its functional groups allow it to participate in reactions that yield more complex pyrazole derivatives, which are useful in drug development and materials science .

Table 2: Synthetic Applications of this compound

| Reaction Type | Product Type | Notes |

|---|---|---|

| Alkylation | Pyrazole derivatives | Enhances biological activity |

| Condensation | Novel compounds | Useful in drug design |

| Cyclization | Complex heterocycles | Expands chemical library |

Case Study: Synthesis of Pyrazolone Derivatives

A detailed study involving the synthesis of various pyrazolone derivatives from this compound revealed that these derivatives exhibited enhanced anti-inflammatory properties. The research utilized a combination of reflux methods and crystallization techniques to achieve high yields and purity levels .

Case Study: Pharmacological Evaluation

In another case study, pharmacological evaluations were conducted on synthesized pyrazolone compounds derived from this compound. The findings indicated that certain derivatives demonstrated significant analgesic effects comparable to established analgesics while maintaining a favorable safety profile .

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes key structural analogues, their molecular features, and similarity scores (where available):

Physicochemical and Functional Differences

Solubility: The hydrochloride salt form of the target compound exhibits higher water solubility compared to its free base (C₆H₁₀N₂O) and non-ionic analogues like (1-Isopropyl-1H-pyrazol-4-yl)methanol . Compounds with aromatic substituents (e.g., 2-(4-Methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride) demonstrate reduced aqueous solubility due to lipophilic trifluoromethyl and aniline groups .

Reactivity: The ethanol group in the target compound allows for esterification or oxidation reactions, whereas amine-containing analogues (e.g., [2-(4-Methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride) enable nucleophilic substitutions . The trifluoromethyl group in C₁₁H₁₁ClF₃N₃ increases electrophilicity, making it reactive in coupling reactions .

Applications :

- The target compound is primarily used as a pharmaceutical intermediate, leveraging its balanced hydrophilicity for drug formulation .

- Aniline derivatives like C₁₁H₁₁ClF₃N₃ are employed in agrochemicals and high-potency APIs due to their stability and bioactivity .

Research and Industrial Relevance

The target compound’s structural simplicity and modifiable ethanol group make it a versatile building block. In contrast, bulkier analogues (e.g., isopropyl-substituted pyrazoles) face challenges in crystallography and refinement, as noted in studies using SHELX software . Additionally, the hydrochloride salt’s solubility profile is advantageous in drug delivery systems compared to less polar derivatives.

Biological Activity

Overview

2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride is a pyrazole derivative with a range of potential biological activities. Pyrazoles are five-membered heterocyclic compounds that have gained attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a methyl group at position 4 and an ethanol group at position 2. Its molecular formula is CHN·HCl, and it has a molecular weight of approximately 162.62 g/mol. The presence of the methyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Target Interactions

This compound interacts with various biological targets, including enzymes and receptors. Notably, it has been shown to inhibit cholinesterase enzymes, which are crucial for neurotransmission. This inhibition suggests potential neuroprotective properties, making it relevant for conditions such as Alzheimer's disease.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : It modulates signaling pathways involved in oxidative stress responses.

- Gene Expression : Changes in enzyme activity can lead to alterations in gene expression related to metabolic processes.

- Antimicrobial Activity : Studies indicate that pyrazole derivatives exhibit significant antimicrobial activities against various pathogens, highlighting their potential use in treating infections .

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, possess notable antimicrobial activity. In a comparative study, several pyrazole compounds displayed minimum inhibitory concentration (MIC) values lower than standard antibiotics against bacterial strains, suggesting their potential as alternative antimicrobial agents .

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives. Compounds containing the 1H-pyrazole scaffold have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Anti-Diabetic and Antioxidant Activities

In vitro studies have evaluated the anti-diabetic effects of related pyrazole compounds. These studies demonstrated that certain derivatives could inhibit xanthine oxidase, an enzyme involved in uric acid production, thereby potentially benefiting metabolic disorders like diabetes .

Case Studies

- Antimicrobial Evaluation : A study synthesized a series of pyrazole derivatives and evaluated their antimicrobial efficacy. The results indicated that certain derivatives exhibited MIC values comparable to or better than existing antibiotics .

- Anticancer Research : In another investigation, compounds based on the 1H-pyrazole structure were tested against multiple cancer types. Results showed significant antiproliferative effects on lung and colorectal cancer cells, suggesting a promising avenue for future drug development .

- Neuroprotective Potential : The inhibition of cholinesterase by this compound was highlighted in research focusing on neurodegenerative diseases. This property may provide insights into developing treatments for Alzheimer’s disease.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for preparing 2-(4-methyl-1H-pyrazol-1-yl)ethanol hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 4-methylpyrazole with a halogenated ethanol derivative (e.g., 2-chloroethanol) in ethanol/water under basic conditions (e.g., NaOH) can yield the intermediate, which is then treated with HCl to form the hydrochloride salt . Optimization involves adjusting reaction time (e.g., 6–8 hours), solvent polarity, and stoichiometric ratios of reactants to improve yield. Post-synthesis purification via recrystallization (ethanol/water mixtures) is critical to remove unreacted precursors .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm the presence of the pyrazole ring (δ ~7.5–8.0 ppm for pyrazole protons) and ethanol moiety (δ ~3.6–4.0 ppm for CHOH) .

- GC-MS : Quantifies residual solvents (e.g., ethanol) and verifies molecular ion peaks matching the expected molecular weight .

- Elemental Analysis : Validates C, H, N, and Cl content to confirm stoichiometry .

Q. How can researchers troubleshoot low yields during recrystallization?

- Methodology : Low yields often stem from improper solvent selection or rapid cooling. Use a mixed solvent system (e.g., ethanol/water) with gradual cooling to room temperature, followed by ice baths to promote slow crystal growth. Filtering under reduced pressure minimizes product loss .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound, particularly when dealing with twinned crystals?

- Methodology : SHELXL is recommended for refining twinned data due to its robust handling of twin laws and anisotropic displacement parameters. Key steps include:

- Data Collection : High-resolution datasets (≤1.0 Å) reduce noise.

- Twin Refinement : Use the TWIN and BASF commands in SHELXL to model twin domains, with careful monitoring of R-factors and residual density maps .

- Example: For pyrazole derivatives, hydrogen-bonding networks (e.g., N–H···Cl interactions) can stabilize specific conformations, which should be validated against electron density maps .

Q. How should researchers address contradictions between spectroscopic data and computational modeling results?

- Methodology : Discrepancies often arise from dynamic effects (e.g., solvent interactions in NMR) vs. static gas-phase calculations.

- Experimental Cross-Validation : Compare NMR chemical shifts with DFT-calculated shifts (e.g., using B3LYP/6-311+G(d,p)) in implicit solvent models (e.g., PCM for ethanol).

- Dynamic Simulations : Molecular dynamics (MD) simulations in explicit solvent can bridge the gap by accounting for conformational flexibility .

Q. What strategies are effective for synthesizing derivatives of this compound while minimizing side reactions?

- Methodology :

- Protecting Groups : Temporarily protect the ethanol hydroxyl group (e.g., using acetyl chloride) before functionalizing the pyrazole ring to prevent undesired ether formation .

- Catalytic Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions, with careful control of temperature (60–80°C) and ligand selection (e.g., SPhos) to enhance regioselectivity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.